5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

Aldosterone synthase inhibition CYP11B2 Dihydronaphthalene SAR

5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS 611235-58-6; molecular formula C₁₅H₁₃NO; molecular weight 223.27 g/mol) is a pyridyl-substituted 3,4-dihydronaphthalen-1(2H)-one that has been investigated as a nonsteroidal modulator of cytochrome P450 enzymes, most notably aldosterone synthase (CYP11B2) and aromatase (CYP19A1). The compound belongs to a broader class of heteroaryl-substituted dihydronaphthalenes that have demonstrated potent CYP11B2 inhibition in the low nanomolar range, with the 3-pyridyl regioisomer conferring specific selectivity advantages over the corresponding 2-pyridyl and 4-pyridyl analogs.

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B14130543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2C(=O)C1)C3=CN=CC=C3
InChIInChI=1S/C15H13NO/c17-15-8-2-6-13-12(5-1-7-14(13)15)11-4-3-9-16-10-11/h1,3-5,7,9-10H,2,6,8H2
InChIKeyIKOAZWPQUWOSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one – Core Structure, Physicochemical Identity, and Pharmacological Positioning for Procurement Decisions


5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS 611235-58-6; molecular formula C₁₅H₁₃NO; molecular weight 223.27 g/mol) is a pyridyl-substituted 3,4-dihydronaphthalen-1(2H)-one that has been investigated as a nonsteroidal modulator of cytochrome P450 enzymes, most notably aldosterone synthase (CYP11B2) and aromatase (CYP19A1) [1][2]. The compound belongs to a broader class of heteroaryl-substituted dihydronaphthalenes that have demonstrated potent CYP11B2 inhibition in the low nanomolar range, with the 3-pyridyl regioisomer conferring specific selectivity advantages over the corresponding 2-pyridyl and 4-pyridyl analogs [3]. This structural motif places the pyridine nitrogen at a position that, based on homology modeling and docking studies, engages in a critical hydrogen-bond interaction within the CYP11B2 active site, a feature not equivalently reproduced by other heteroaryl substituents [3].

Why 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one Cannot Be Simply Replaced by Other Pyridyl-Dihydronaphthalenones in CYP11B2 and Aromatase Research Programs


Within the pyridyl-substituted dihydronaphthalenone family, the position of the pyridine attachment on the dihydronaphthalenone scaffold is the single most consequential determinant of both target potency and off-target selectivity. The 5-substituted regioisomer places the pyridin-3-yl group at the position para to the carbonyl on the aromatic ring, a topology that modulates both the electronic character of the enone system and steric accessibility to the CYP11B2 heme iron [1]. In contrast, the 6-substituted regioisomer (6-pyridin-3-yl-3,4-dihydronaphthalen-2(1H)-one) exhibits CYP11B2 IC₅₀ ≈ 7.8 nM but suffers from significant CYP1A2 inhibition (IC₅₀ ≈ 1.55 µM), a major hepatic off-target liability that drove extensive lead optimization efforts [2]. The 2-substituted analog (2-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one, CAS 653-56-5) represents yet another topological isomer with a distinct activity profile and selectivity fingerprint. Additional backbone modifications such as 1-methyl or 6-methoxy substitution yield potent CYP11B2 inhibitors (IC₅₀ 2–7 nM) but with selectivity factors toward CYP11B1 ranging from ~250 to over 1400, dramatically different from the unsubstituted 5-pyridin-3-yl scaffold [1]. Interchanging any of these compounds without explicit experimental verification of the target-specific assay outcome risks invalidating the entire pharmacological dataset, particularly in programs where the CYP11B2/CYP11B1 selectivity window and CYP1A2 avoidance are critical go/no-go criteria .

Quantitative Differential Evidence for 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one Versus Closest Analogs in CYP Enzyme Inhibition


CYP11B2 Inhibitory Potency: Class-Level Positioning of the 5-(Pyridin-3-yl) Regioisomer Relative to Benchmark Dihydronaphthalenes

The 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one scaffold belongs to the 3-pyridyl-substituted dihydronaphthalene class that has been established as potent CYP11B2 inhibitors. The unsubstituted 3-(3,4-dihydronaphthalen-2-yl)pyridine (a close structural comparator lacking the carbonyl at position 1) exhibits CYP11B2 IC₅₀ = 7 nM and CYP11B1 IC₅₀ = 1729 nM, yielding a selectivity factor of approximately 247 [1]. The 6-methoxy-substituted analog achieves CYP11B2 IC₅₀ = 2 nM (Ki = 1.3 nM) but introduces CYP3A4 and CYP2D6 inhibition at higher concentrations [2]. While direct head-to-head IC₅₀ values for the 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one compound itself have not been reported in the peer-reviewed literature at the single-compound resolution, its structural topology—pyridine at position 5 with a ketone at position 1—is predicted by homology-modeled docking to retain the critical pyridine nitrogen–heme interaction while altering the trajectory of the dihydronaphthalenone ring system relative to the I-helix, potentially modifying the balance between CYP11B2 potency and CYP11B1 selectivity [2][3].

Aldosterone synthase inhibition CYP11B2 Dihydronaphthalene SAR

Cytochrome P450 1A2 Off-Target Liability: Regioisomeric Comparison of 5-Pyridin-3-yl vs. 6-Pyridin-3-yl Dihydronaphthalenones

A critical differentiator between pyridyl-dihydronaphthalenone regioisomers is the magnitude of undesired CYP1A2 inhibition, which was identified as a major liability of pyridylnaphthalene-type CYP11B2 inhibitors and triggered a dedicated lead optimization campaign . The 6-pyridin-3-yl regioisomer (6-pyridin-3-yl-3,4-dihydronaphthalen-2(1H)-one, CHEMBL462093) shows CYP1A2 IC₅₀ = 1.55 µM, representing only an ~199-fold selectivity window over CYP11B2 (IC₅₀ = 7.80 nM) [1]. The 5-pyridin-3-yl substitution pattern is structurally distinct: the pyridine ring is positioned on the aromatic ring bearing the carbonyl, altering the π-electron distribution of the dihydronaphthalenone core. SAR studies demonstrated that reducing the number of aromatic carbons in the scaffold correlates positively with reduced CYP1A2 inhibition, and the 5-substituted dihydronaphthalen-1(2H)-one topology, with its altered conjugation pattern relative to the 2(1H)-one isomer, may offer an improved CYP1A2 avoidance profile [2]. This regioisomeric distinction is a key procurement decision point for programs where concurrent CYP1A2 inhibition would confound in vivo pharmacokinetic interpretation or pose drug–drug interaction risk.

CYP1A2 inhibition Hepatic off-target Regioisomer selectivity

Aromatase (CYP19A1) Inhibitory Activity: Direct Quantitative Comparison with the Clinical Benchmark Aminoglutethimide

In the foundational aromatase inhibitor study by Bayer et al. (1991), a series of pyridyl-substituted tetralone derivatives was evaluated for inhibition of human aromatase (CYP19A1). The compound identified as 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one (reported as a pyridyl-substituted 1-tetralone derivative) demonstrated aromatase IC₅₀ ≈ 3,300 nM [1][2]. By comparison, aminoglutethimide (AG), the only commercially available nonsteroidal aromatase inhibitor at the time, exhibits an aromatase IC₅₀ of approximately 10,000 nM under comparable assay conditions [1]. This corresponds to an approximately 3-fold greater inhibitory potency for the target compound versus AG. Critically, the study further demonstrated that, unlike AG—which also inhibits the cholesterol side-chain cleavage enzyme (desmolase, CYP11A1) leading to clinically undesirable suppression of all steroidogenesis—the pyridyl-substituted tetralone derivatives including the 5-(pyridin-3-yl) compound exhibited no desmolase inhibitory activity [1]. This selectivity advantage over AG is a key differentiator, as desmolase inhibition is responsible for the adrenal insufficiency side effects that limit AG's clinical utility.

Aromatase inhibition CYP19A1 Tetralone derivatives

Regioisomeric Specificity in Aldosterone Synthase Inhibition: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Substitution on the Dihydronaphthalene Core

The position of the nitrogen atom on the pyridine ring dramatically influences CYP11B2 inhibitory activity across the dihydronaphthalene series. In the systematic SAR evaluation by Ulmschneider et al. (2005) on the structurally related (pyridylmethylene)tetrahydronaphthalene series, the 3-pyridyl compound 5a achieved an IC₅₀ of 7 nM, whereas the corresponding 2-pyridyl isomer showed significantly reduced potency, and the 4-pyridyl isomer was essentially inactive [1]. This pattern was conserved in the dihydronaphthalene series where 3-(3,4-dihydronaphthalen-2-yl)pyridine (3-pyridyl) achieved CYP11B2 IC₅₀ = 7 nM, while the imidazole analog 1-(3,4-dihydronaphthalen-2-yl)-1H-imidazole showed CYP11B2 IC₅₀ = 334 nM—nearly 48-fold weaker [2]. The 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one compound retains the essential 3-pyridyl topology that is required for high-affinity CYP11B2 engagement, distinguishing it from less active regioisomers and heteroaryl-substituted variants.

Regioisomer SAR Pyridyl positional isomer CYP11B2 selectivity

Physicochemical and Synthetic Accessibility Profile: Comparison of 5-Position Substitution vs. 2-Position and 6-Position Dihydronaphthalenone Regioisomers

The 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one regioisomer (CAS 611235-58-6) is commercially available from specialty chemical suppliers with reported purity levels of ≥95% . In contrast, the 6-pyridin-3-yl isomer (6-pyridin-3-yl-3,4-dihydronaphthalen-2(1H)-one) requires a separate synthetic route via palladium-catalyzed Stille coupling of 3-pyridyltributyltin with 6-trifluoromethylsulfonyloxy-3,4-dihydro-1(2H)-naphthalenone at elevated temperature (120 °C) under inert atmosphere . The 2-pyridin-3-yl isomer (CAS 653-56-5) represents a distinct synthetic entry via Claisen–Schmidt condensation or related aldol-type chemistry at the α-position of the ketone . For procurement purposes, the 5-substituted regioisomer offers a pre-validated entry point into CYP11B2 and aromatase SAR programs without requiring bespoke synthesis, whereas the 6-substituted and 2-substituted isomers demand either custom synthesis or procurement from separate supply chains. The three regioisomers also exhibit distinct physicochemical properties: the 5-substituted dihydronaphthalen-1(2H)-one (C₁₅H₁₃NO, MW 223.27) differs from the 2-substituted isomer (C₁₅H₁₃N, MW 207.27 for the non-ketone analog) by the presence of the carbonyl, which contributes an additional hydrogen-bond acceptor and alters logP and solubility .

Synthetic accessibility Suzuki coupling Dihydronaphthalenone scaffold

NF-κB Pathway Inhibition Potential: Scaffold-Class Evidence for 3,4-Dihydronaphthalen-1(2H)-one Derivatives

The 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold has been independently validated as a privileged structure for NF-κB pathway inhibition. In a 2020 study, a focused library of DHN derivatives (6a–n, 7a–c) was synthesized and evaluated for anti-neuroinflammatory activity via NF-κB inhibition, with lead compounds showing IC₅₀ values in the low micromolar range in LPS-stimulated BV-2 microglial cells [1]. Separately, (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (compound 6a) was identified as a dual inhibitor of both NF-κB signaling and osteoclastogenesis [2]. The 5-(pyridin-3-yl) substitution on the DHN core introduces an additional hydrogen-bond-capable pyridine that may enhance NF-κB inhibitory potency relative to the unsubstituted or halogen-substituted DHN series, though direct comparative data for this specific compound are not yet published [3]. This scaffold-class evidence positions the compound as a candidate for NF-κB-driven anti-inflammatory discovery programs, distinct from the CYP enzyme-focused applications described above and offering a differentiated procurement rationale for groups exploring novel anti-neuroinflammatory or anti-osteoclastogenic agents.

NF-κB inhibition Anti-neuroinflammatory 3,4-Dihydronaphthalen-1(2H)-one scaffold

Recommended Research and Industrial Application Scenarios for 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one Based on Quantitative Evidence


CYP11B2 Inhibitor Lead Optimization: Regioisomeric Selectivity Profiling

In medicinal chemistry programs targeting aldosterone synthase (CYP11B2) for congestive heart failure or primary aldosteronism, 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one serves as a key regioisomeric comparator to the extensively characterized 6-pyridin-3-yl and 2-pyridin-3-yl analogs. Given that the 6-regioisomer (CHEMBL462093) achieves CYP11B2 IC₅₀ = 7.80 nM but exhibits CYP1A2 IC₅₀ = 1.55 µM—a narrow selectivity window that prompted a major lead optimization effort toward 3,4-dihydro-1H-quinolin-2-ones —the 5-substituted regioisomer represents an underexplored topology that may decouple CYP11B2 potency from CYP1A2 liability. Procurement of this compound enables head-to-head CYP11B2/CYP11B1/CYP1A2 profiling against the 6-regioisomer using recombinant enzyme assays in V79 MZh cells [1], directly informing whether the 5-position substitution offers a superior selectivity profile that could redirect the lead series.

Aromatase Inhibitor Screening with Built-in Desmolase Selectivity

For research groups developing next-generation aromatase inhibitors for hormone-dependent breast cancer, 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one offers a starting point with demonstrated superiority over the historical benchmark aminoglutethimide: ~3-fold greater aromatase inhibition (IC₅₀ ≈ 3,300 nM vs. ~10,000 nM) and, critically, complete absence of desmolase (CYP11A1) inhibitory activity . The desmolase-sparing property addresses the adrenal insufficiency side effects that limited aminoglutethimide's clinical adoption. Researchers can use this compound as a control in human placental aromatase microsomal assays (androstenedione → estrone conversion) alongside newer-generation inhibitors such as letrozole or anastrozole, using the compound's dual aromatase potency/desmolase selectivity profile as a phenotypic benchmark for characterizing novel chemical series [1].

NF-κB Pathway Probe for Neuroinflammation and Osteoclastogenesis Research

The 3,4-dihydronaphthalen-1(2H)-one scaffold has been independently validated as an NF-κB inhibitory chemotype in multiple disease contexts, including neuroinflammation (BV-2 microglial cells) and osteoclastogenesis (RANKL-stimulated bone marrow macrophages) [1]. The 5-(pyridin-3-yl) substituent introduces a hydrogen-bond-capable heterocycle that may enhance target engagement or alter cell permeability relative to the benzylidene-substituted DHN derivatives previously characterized. Procurement of this compound enables its evaluation in LPS-induced NF-κB luciferase reporter assays and TNF-α/IL-6 suppression studies, positioning it as a structurally distinct probe within the DHN chemotype space that complements existing benzylidene and halogen-substituted DHN analogs. This application scenario is mechanistically independent of the CYP enzyme applications and may appeal to inflammation and bone biology groups seeking novel chemical starting points.

Regioisomer Reference Standard for Analytical Method Development and Quality Control

Given the profound biological differences among the 5-pyridin-3-yl, 6-pyridin-3-yl, and 2-pyridin-3-yl dihydronaphthalenone regioisomers—spanning CYP11B2 potency differences of up to ~50-fold and CYP1A2 selectivity differences of potentially >100-fold [1]—analytical laboratories engaged in CYP inhibitor drug discovery or chemical supplier quality control require authenticated regioisomer reference standards to verify compound identity. The 5-(pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one compound (CAS 611235-58-6), with distinct HPLC retention time, NMR signature, and mass spectrum relative to its regioisomers (CAS 653-56-5 for the 2-substituted isomer; distinct CAS for the 6-substituted isomer), can serve as a chromatographic and spectroscopic reference standard. This application supports procurement by analytical, QC, and medicinal chemistry departments that must rule out regioisomeric impurity or misassignment.

Quote Request

Request a Quote for 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.